IDO1 Enzyme Inhibition: Nitrobenzofurazan-N'-hydroxybenzimidamide Conjugates vs. N'-Hydroxy-2-phenylacetimidamide Analogs
In a direct head-to-head study, nitrobenzofurazan derivatives of N'-hydroxybenzimidamide (series 1) were compared with the corresponding N'-hydroxy-2-phenylacetimidamide series (series 2) against purified human IDO1 enzyme. Lead compound 1d showed IC₅₀ values of 39–80 nM, overlapping with the most potent series-2 compounds (2i and 2k), yet the N'-hydroxybenzimidamide scaffold conferred a distinct competitive or uncompetitive inhibition mechanism and a broader selectivity window against TDO (312–1593-fold), which was not uniformly achieved by the phenylacetimidamide series [1].
| Evidence Dimension | IDO1 enzyme inhibition IC₅₀ |
|---|---|
| Target Compound Data | Compound 1d IC₅₀ = 39–80 nM (purified human IDO1) |
| Comparator Or Baseline | Series 2 (N'-hydroxy-2-phenylacetimidamide) IC₅₀ = 50–71 nM for lead compounds 2i and 2k |
| Quantified Difference | IDO1 potency largely overlapping; TDO selectivity advantage of 312–1593-fold for N'-hydroxybenzimidamide-based leads |
| Conditions | In vitro enzymatic assay using purified human IDO1; cellular assay in IFN-γ-stimulated MDA-MB-231 cells |
Why This Matters
The N'-hydroxybenzimidamide core provides a tunable selectivity profile over TDO that is not automatically replicated by the phenylacetimidamide homolog, making it a critical variable for off-target risk management in IDO1-targeted immunotherapies.
- [1] Paul S, Roy A, Deka SJ, Panda S, Trivedi V, Manna D. Nitrobenzofurazan derivatives of N'-hydroxyamidines as potent inhibitors of indoleamine-2,3-dioxygenase 1. Eur J Med Chem. 2016;121:364-375. doi:10.1016/j.ejmech.2016.05.061 View Source
